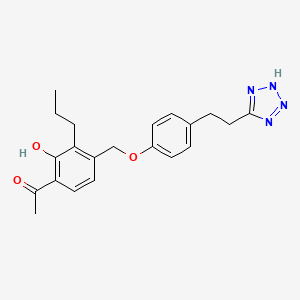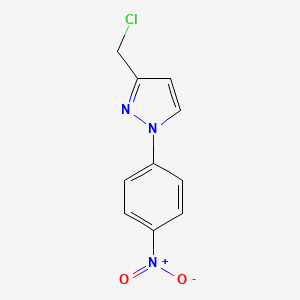
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a chloromethyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate chloromethyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:
Step 1: Preparation of 4-nitrophenylhydrazine.
Step 2: Reaction of 4-nitrophenylhydrazine with chloromethyl ketone under acidic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the pyrazole ring.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of 3-(aminomethyl)-1-(4-aminophenyl)-1H-pyrazole.
Oxidation: Formation of oxidized pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Bromomethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Chloromethyl)-1-(4-aminophenyl)-1H-pyrazole
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a nitrophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
90251-24-4 |
|---|---|
Fórmula molecular |
C10H8ClN3O2 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-8-5-6-13(12-8)9-1-3-10(4-2-9)14(15)16/h1-6H,7H2 |
Clave InChI |
FSIAGHLEMKPMBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=N2)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
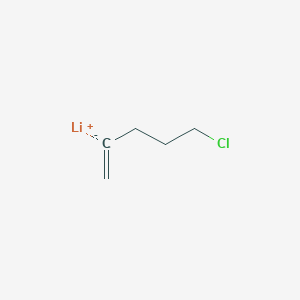
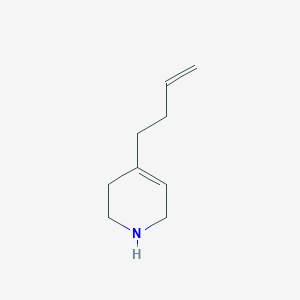
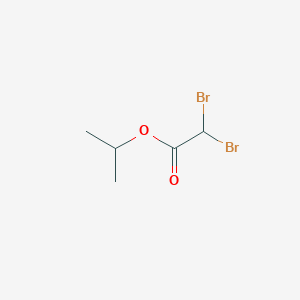

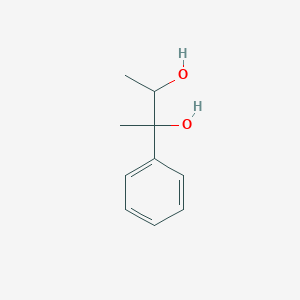
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)


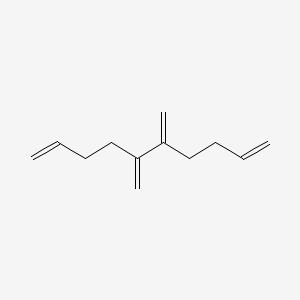
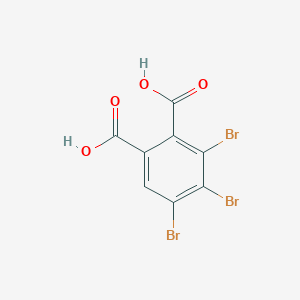
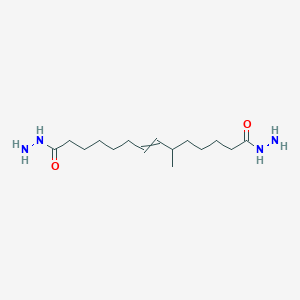
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
